4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C20H18N4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide typically involves multiple steps, including the formation of the pyrroloquinazoline core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization, can yield the desired pyrroloquinazoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, efficient catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .
Scientific Research Applications
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b]quinazolin-9-one: Shares a similar core structure but lacks the acetyl and benzamide functional groups.
Pyrrolo[2,1-b]quinazoline-7-amine: Similar scaffold but with an amine group instead of the oxyacetyl group
Uniqueness
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity. Its ability to inhibit kinases makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H18N4O4/c21-19(26)12-3-5-13(6-4-12)22-18(25)11-28-14-7-8-16-15(10-14)20(27)24-9-1-2-17(24)23-16/h3-8,10H,1-2,9,11H2,(H2,21,26)(H,22,25) |
InChI Key |
JHIYWOIUIGSDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.